4-Methoxypiperidine-4-carboxylic acid

描述

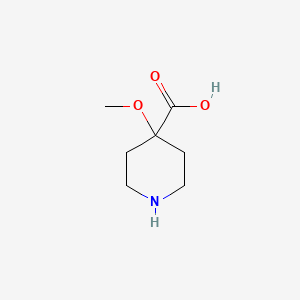

4-Methoxypiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Chemical Properties

MPCA is typically synthesized through the reaction of piperidine derivatives with methoxy and carboxylate groups. A common synthetic route involves the esterification of MPCA with methanol in the presence of an acid catalyst, leading to the formation of methyl 4-methoxypiperidine-4-carboxylate. The compound exhibits a molecular formula of with a hydrochloride salt form being widely utilized in research settings .

Biological Activities

MPCA has been investigated for various biological activities, demonstrating potential in several therapeutic areas:

Enzyme Inhibition

MPCA has shown promise as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. This inhibition could have implications for treating obesity and metabolic disorders.

Antimicrobial Activity

In vitro studies have indicated that MPCA derivatives exhibit significant antimicrobial activity against various bacterial strains, including Mycobacterium bovis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.03 μg/mL, indicating strong efficacy.

Anticancer Properties

Research has highlighted MPCA's potential as an anticancer agent. Compounds based on the piperidine scaffold have been tested against various cancer cell lines, with some showing effective antiproliferative effects (EC50 < 9 μM) when modified with para-methoxy substitutions .

Potential Therapeutic Applications

Given its diverse biological activities, MPCA holds promise for drug development in several therapeutic areas:

- Central Nervous System Disorders : Ongoing research aims to explore MPCA's ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurological conditions.

- Cancer Therapy : Its antiproliferative effects suggest that MPCA or its derivatives could be developed into effective anticancer drugs.

- Infectious Diseases : The compound's antimicrobial properties indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the effects and applications of MPCA:

Case Study 1: Enzyme Inhibition

A study demonstrated that MPCA derivatives significantly inhibited MAGL, suggesting their use in developing treatments for obesity-related conditions. The research highlighted structure-activity relationships (SAR) that could optimize these compounds for enhanced efficacy.

Case Study 2: Anticancer Activity

In a series of experiments involving various cancer cell lines, modifications to the methoxy group on the piperidine ring were found to significantly influence anticancer activity. Compounds with specific substitutions showed enhanced potency against cancer cells, indicating a pathway for developing new cancer therapeutics .

Summary of Biological Activities

| Activity Type | Target/Pathway | Result | Reference |

|---|---|---|---|

| Enzyme Inhibition | Monoacylglycerol lipase | Significant inhibition observed | |

| Antimicrobial | Mycobacterium bovis | MIC = 0.03 μg/mL | |

| Anticancer | Various cancer cell lines | EC50 < 9 μM for selected compounds |

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic conditions. Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by the alcohol. For example:

Reaction :

4-Methoxypiperidine-4-carboxylic acid + Methanol → Methyl 4-methoxypiperidine-4-carboxylate

Conditions :

This method is widely used to synthesize esters for further derivatization, such as in prodrug design .

Amide Formation

The compound forms amides via carbodiimide-mediated coupling (e.g., DCC or EDC). The mechanism involves:

-

Activation of the carboxylic acid to an O-acylisourea intermediate.

Example :

this compound + Benzylamine → N-Benzyl-4-methoxypiperidine-4-carboxamide

Conditions :

Salt Formation

The carboxylic acid reacts with bases to form stable salts, enhancing solubility for pharmaceutical applications.

| Base | Product | Application |

|---|---|---|

| NaOH | Sodium 4-methoxypiperidine-4-carboxylate | Ionic liquid formulations |

| HCl | This compound hydrochloride | Crystallization and purification |

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol using borane (BH₃) or lithium aluminum hydride (LiAlH₄):

Reaction :

this compound → 4-Methoxypiperidine-4-methanol

Conditions :

Intramolecular Cyclization

The piperidine nitrogen participates in ring-forming reactions. For example, intramolecular aza-Michael reactions yield bicyclic structures:

Reaction :

this compound → Spiro-piperidine-lactam

Conditions :

N-Acylation and Alkylation

The secondary amine in the piperidine ring reacts with acyl chlorides or alkyl halides:

| Reagent | Product | Conditions |

|---|---|---|

| Propionyl chloride | N-Propionyl-4-methoxypiperidine-4-carboxylic acid | Hünig’s base, CH₂Cl₂, 0°C to RT |

| Methyl iodide | N-Methyl-4-methoxypiperidine-4-carboxylic acid | K₂CO₃, DMF, 60°C |

Decarboxylation Under Thermal Stress

Controlled heating induces decarboxylation, forming 4-methoxypiperidine:

Reaction :

this compound → 4-Methoxypiperidine + CO₂

Conditions :

Suzuki-Miyaura Cross-Coupling

The carboxylic acid can be converted to a boronic ester for palladium-catalyzed coupling:

Reaction :

this compound → Boronate intermediate → Biaryl derivatives

Conditions :

属性

IUPAC Name |

4-methoxypiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJACJJKVFSLPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278635 | |

| Record name | 4-Piperidinecarboxylic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-29-6 | |

| Record name | 4-Piperidinecarboxylic acid, 4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。